

# Physical and chemical properties of Dimethyl 4,4'-stilbenedicarboxylate

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## Compound of Interest

Compound Name: Dimethyl 4,4'-stilbenedicarboxylate

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An In-Depth Technical Guide to **Dimethyl 4,4'-stilbenedicarboxylate**

## Introduction: Unveiling a Core Molecular Scaffold

**Dimethyl 4,4'-stilbenedicarboxylate** is a diester derivative of stilbene, a diarylethene hydrocarbon core. Its rigid, planar, and conjugated structure makes it a molecule of significant interest in both materials science and medicinal chemistry. The stilbene scaffold itself is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets, making its derivatives prime candidates for drug discovery and development.<sup>[1]</sup> This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Dimethyl 4,4'-stilbenedicarboxylate**, with a focus on its trans-isomer, which is more commonly studied. We will delve into its synthesis, reactivity, and key applications, offering field-proven insights for professionals working at the cutting edge of chemical and pharmaceutical research.

## Molecular Structure and Isomerism

The fundamental structure of **Dimethyl 4,4'-stilbenedicarboxylate** consists of two phenyl rings linked by an ethene bridge, with methyl ester groups at the para-position of each ring. This arrangement gives rise to geometric isomerism, resulting in two distinct forms: the (E)- or trans-isomer and the (Z)- or cis-isomer.

- **(E)-Dimethyl 4,4'-stilbenedicarboxylate** (trans-isomer): This is the more thermodynamically stable isomer. Its linear, symmetric structure allows for efficient molecular packing in the solid

state and extended  $\pi$ -conjugation, which dictates many of its physical and optical properties.

- **(Z)-Dimethyl 4,4'-stilbenedicarboxylate** (cis-isomer): This isomer is sterically hindered due to the proximity of the phenyl rings, resulting in a non-planar conformation. It is generally less stable than the trans-isomer and can be converted to it through thermal or photochemical means.

Caption: Geometric Isomers of **Dimethyl 4,4'-stilbenedicarboxylate**.

## Core Physical and Chemical Properties

The physical properties are dictated by the molecule's symmetry and molecular weight. The trans-isomer, with its higher symmetry and better crystal packing, exhibits a significantly higher melting point than the cis-isomer.

Property	(E)-Dimethyl 4,4'-stilbenedicarboxylate	(Z)-Dimethyl 4,4'-stilbenedicarboxylate
Molecular Formula	C <sub>18</sub> H <sub>16</sub> O <sub>4</sub> <a href="#">[2]</a> <a href="#">[3]</a>	C <sub>18</sub> H <sub>16</sub> O <sub>4</sub> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	296.32 g/mol <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>	296.32 g/mol <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	10374-80-8 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a> or 34541-73-6 <a href="#">[6]</a> <a href="#">[8]</a>	143130-82-9 <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Appearance	White to light yellow or cream crystalline powder <a href="#">[6]</a> <a href="#">[8]</a>	-
Melting Point	233.5-239.5 °C <a href="#">[8]</a> , 234-236 °C <a href="#">[6]</a>	112-114 °C <a href="#">[5]</a>
Boiling Point (Calculated)	831.30 K (558.15 °C) <a href="#">[2]</a>	-
Solubility	Sparingly soluble in aqueous solutions; soluble in DMSO and DMF <a href="#">[10]</a>	-
LogP (Octanol/Water)	3.430 (Calculated) <a href="#">[2]</a>	-

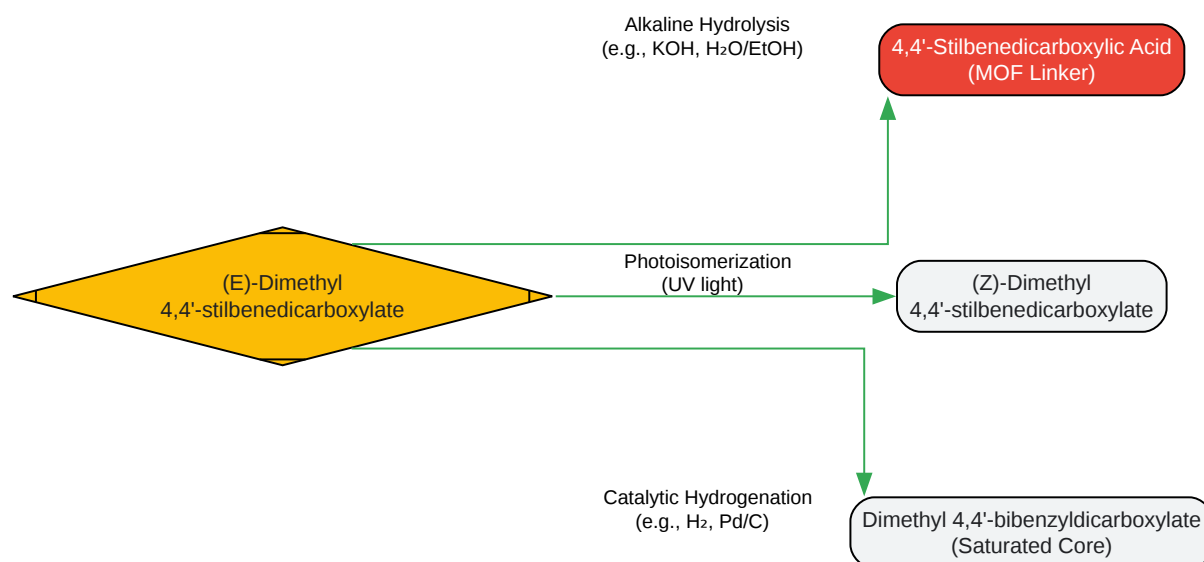
## Spectroscopic Characterization Profile

Spectroscopic methods are essential for confirming the identity, purity, and isomeric form of **Dimethyl 4,4'-stilbenedicarboxylate**. Each technique provides a unique piece of the structural puzzle.<sup>[11][12][13]</sup>

Spectroscopy	Characteristic Features and Expected Observations
<sup>1</sup> H NMR	Aromatic Protons: Two sets of doublets in the ~7.5-8.0 ppm range, characteristic of a para-substituted benzene ring. Vinyl Protons (-CH=CH-): A singlet around 7.2 ppm for the symmetric trans-isomer. For the cis-isomer, these protons would be in a different chemical environment and likely appear as doublets. Methyl Protons (-OCH <sub>3</sub> ): A sharp singlet around 3.9 ppm, integrating to 6 hydrogens.
<sup>13</sup> C NMR	Carbonyl Carbon (C=O): Signal expected around 166-167 ppm. Aromatic & Vinyl Carbons: Multiple signals in the 125-140 ppm range. Methyl Carbon (-OCH <sub>3</sub> ): A signal around 52 ppm.
Infrared (IR)	C=O Stretch (Ester): Strong absorption band around 1710-1725 cm <sup>-1</sup> . C=C Stretch (Alkene): A band around 1600-1625 cm <sup>-1</sup> . C-O Stretch (Ester): Strong bands in the 1250-1300 cm <sup>-1</sup> region. Aromatic C-H Bending: Bands characteristic of para-substitution around 800-850 cm <sup>-1</sup> .
UV-Vis	Due to the extended $\pi$ -conjugated system, the trans-isomer exhibits a strong absorption maximum ( $\lambda_{\text{max}}$ ) in the UV region, typically around 320-350 nm. The exact $\lambda_{\text{max}}$ is solvent-dependent.
Mass Spectrometry	The electron ionization mass spectrum will show a prominent molecular ion peak (M <sup>+</sup> ) at m/z = 296. <sup>[3][7]</sup> Key fragmentation patterns would include the loss of a methoxy group (-OCH <sub>3</sub> , m/z = 265) and a carbomethoxy group (-COOCH <sub>3</sub> , m/z = 237). <sup>[3]</sup>

## Chemical Reactivity and Synthetic Utility

The reactivity of **Dimethyl 4,4'-stilbenedicarboxylate** is centered around its three primary functional components: the ester groups, the central double bond, and the aromatic rings.



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Caption: Key Chemical Transformations of **Dimethyl 4,4'-stilbenedicarboxylate**.

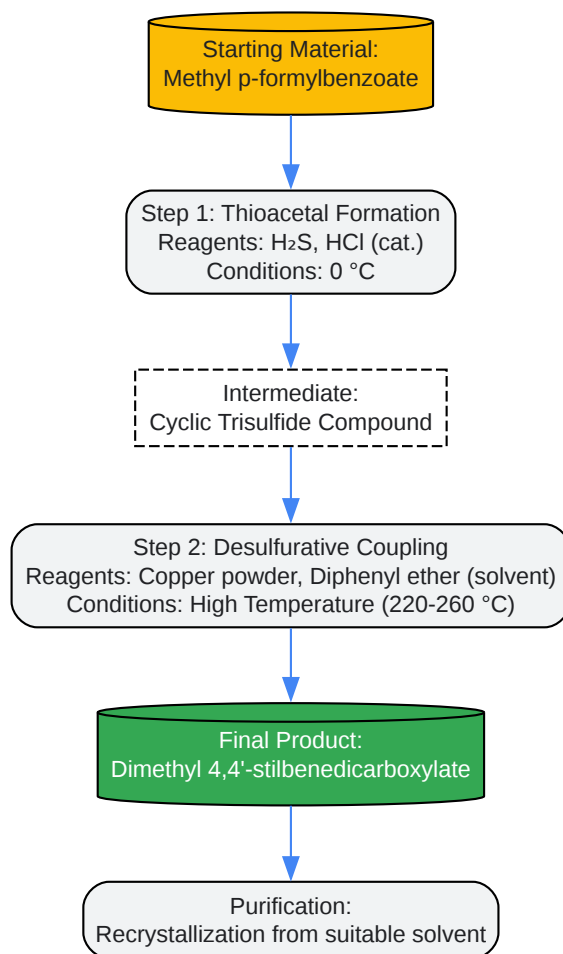
- **Ester Hydrolysis:** The most common reaction is the hydrolysis of the methyl ester groups under basic conditions (e.g., using potassium hydroxide in an alcohol/water mixture) to yield 4,4'-stilbenedicarboxylic acid.[14] This dicarboxylic acid is a critical building block, especially in the synthesis of Metal-Organic Frameworks (MOFs).[14][15]
- **Photoisomerization:** As a stilbene derivative, it can undergo reversible trans-cis isomerization upon exposure to UV light. This photochemical property is fundamental to the behavior of many stilbenoid compounds.
- **Reduction of the Double Bond:** The central alkene bond can be reduced via catalytic hydrogenation (e.g., using H<sub>2</sub> gas and a palladium-on-carbon catalyst) to yield the saturated

analogue, Dimethyl 4,4'-bibenzylidicarboxylate.

- Thermal Stability: The compound is thermally stable to well over 200°C, a prerequisite for its use in high-temperature polymerization and materials synthesis.[16]

## Synthesis and Experimental Protocols

Several synthetic routes to **Dimethyl 4,4'-stilbenedicarboxylate** have been reported. A common laboratory-scale approach involves a coupling reaction. Below is a representative protocol derived from established chemical principles.



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Caption: General Synthesis Workflow for **Dimethyl 4,4'-stilbenedicarboxylate**.

## Protocol: Synthesis via Desulfurative Coupling[17]

This protocol is a conceptual representation and must be adapted and optimized with appropriate laboratory safety measures.

- Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a gas inlet adapter, and a reflux condenser. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).
- Step 1 - Intermediate Formation:
  - Dissolve methyl p-formylbenzoate in a suitable solvent (e.g., methanol) in the flask and cool the mixture to 0°C in an ice bath.
  - Bubble hydrogen sulfide (H<sub>2</sub>S) gas through the solution while slowly adding a catalytic amount of concentrated hydrochloric acid.
  - Causality: The acid catalyzes the reaction between the aldehyde and H<sub>2</sub>S to form a cyclic trisulfide intermediate. This step transforms the reactive aldehyde into a precursor suitable for the coupling reaction.
  - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
  - Isolate the intermediate product by filtration and wash with cold solvent.
- Step 2 - Desulfurative Coupling:
  - In a separate high-temperature reaction vessel, add the dried cyclic trisulfide intermediate, copper powder, and a high-boiling solvent like diphenyl ether.
  - Heat the mixture to 220-260°C.
  - Causality: At high temperatures, the copper facilitates the extrusion of sulfur and the coupling of two molecules, forming the stable stilbene double bond. The choice of a high-boiling solvent is critical to reach the required activation energy for the reaction.

- Maintain the temperature and monitor the reaction's progress.
- Workup and Purification:
  - After the reaction is complete, cool the mixture and dilute it with a solvent in which the product is sparingly soluble but the byproducts are (e.g., ethanol).
  - Filter the crude product to remove the copper and other insoluble materials.
  - The crude solid can be purified by recrystallization from a solvent like toluene or xylenes to yield pure (E)-**Dimethyl 4,4'-stilbenedicarboxylate** as a crystalline solid.
  - Validation: The purity and identity of the final product should be confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, MS) and by melting point analysis.

## Applications in Research and Development

The rigid, conjugated, and difunctional nature of **Dimethyl 4,4'-stilbenedicarboxylate** and its corresponding diacid makes it a valuable component in advanced materials and as a scaffold in medicinal chemistry.

- Metal-Organic Frameworks (MOFs): The hydrolyzed form, 4,4'-stilbenedicarboxylic acid, is a widely used organic linker for constructing MOFs.<sup>[14]</sup> The rigidity and length of the linker allow for the creation of porous structures with tailored properties for applications in gas storage, separation, and catalysis.<sup>[14][15]</sup>
- Pharmaceutical Intermediates: The stilbene core is present in numerous biologically active compounds, including resveratrol and combretastatin.<sup>[1]</sup> **Dimethyl 4,4'-stilbenedicarboxylate** serves as a key intermediate, providing a robust scaffold that can be further modified to synthesize complex molecules for drug discovery programs targeting cancer, neurodegenerative diseases, and inflammation.<sup>[1][14]</sup>
- Polymer and Materials Science: Due to its thermal stability and linear structure, it can be incorporated into polyesters and other polymers to enhance their thermal properties, rigidity, and optical characteristics, such as fluorescence.

## Safety and Handling



According to available safety data, **Dimethyl 4,4'-stilbenedicarboxylate** should be handled with standard laboratory precautions.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
- Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid ingestion and inhalation.

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Address: 3281 E Guasti Rd

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